HOOC-dPEG(4)-[PEG(12)-OMe]3 is a complex compound that integrates polyethylene glycol (PEG) with functional groups, specifically carboxylic acid (HOOC) and methoxy (OMe) groups. This compound is part of a broader class of PEGylated molecules that enhance the properties of biological macromolecules, such as proteins and peptides, by increasing their solubility, stability, and half-life in biological systems. The use of polyethylene glycol in drug formulation has been extensively studied due to its ability to improve pharmacokinetic and pharmacodynamic properties.
Source: The compound is synthesized through various chemical methods involving the selective attachment of PEG chains to biomolecules or other chemical entities. Its synthesis and characterization have been reported in scientific literature, highlighting its applications in drug delivery systems and bioconjugation techniques.
Classification: HOOC-dPEG(4)-[PEG(12)-OMe]3 falls under the category of polyethylene glycol derivatives, specifically those modified for biomedical applications. It can also be classified as a bioconjugate, given its role in linking therapeutic agents with PEG to enhance their efficacy.
The synthesis of HOOC-dPEG(4)-[PEG(12)-OMe]3 typically involves multiple steps:
Technical details indicate that controlling reaction conditions, such as pH and temperature, is crucial for achieving high yields and purity of the final compound. The use of mass spectrometry and nuclear magnetic resonance spectroscopy is common for characterizing the synthesized product to confirm its molecular structure and composition .
The molecular structure of HOOC-dPEG(4)-[PEG(12)-OMe]3 can be described as follows:
Data from spectroscopy analyses reveal that the compound exhibits characteristic peaks corresponding to its functional groups, confirming its identity .
HOOC-dPEG(4)-[PEG(12)-OMe]3 participates in various chemical reactions:
These reactions are typically conducted under mild conditions to preserve the integrity of sensitive biological molecules .
The mechanism by which HOOC-dPEG(4)-[PEG(12)-OMe]3 exerts its effects primarily revolves around its ability to modify the pharmacokinetic properties of attached biomolecules:
Relevant data indicate that these properties contribute significantly to its applications in drug formulation and bioconjugation .
HOOC-dPEG(4)-[PEG(12)-OMe]3 has numerous scientific uses:
HOOC-dPEG(4)-[PEG(12)-OMe]₃ exemplifies a precision-engineered tris-branched dPEG® construct comprising three methoxy-terminated 12-unit PEG arms and a carboxylic acid-functionalized 4-unit discrete PEG (dPEG) arm, all anchored to a central tris(hydroxymethyl)aminomethane (TRIS) core. This architecture leverages discrete PEG technology to eliminate polydispersity (Đ = 1.0), ensuring uniform molecular weight and predictable biodistribution [5]. The TRIS core provides a rigid, symmetrical branching point that spatially segregates the functional arms, enabling orthogonal modifications. Each PEG(12)-OMe arm contributes stealth properties by reducing protein adsorption and prolonging circulation, while the shorter HOOC-dPEG(4) arm serves as a dedicated conjugation site. This topology achieves a balance between hydrodynamic volume (∼3.5 nm radius) and functional density, critical for applications in nanocarrier design and bioconjugation [5] [2].
Table 1: Arm Specifications of HOOC-dPEG(4)-[PEG(12)-OMe]₃
Arm Type | Length (Units) | Terminal Group | Function |
---|---|---|---|
dPEG Arm | 4 | Carboxylic Acid | Bioconjugation anchor |
PEG Arms (×3) | 12 | Methoxy | Stealth shielding, solubility |
The terminal carboxylic acid (–COOH) in the dPEG(4) spacer enables covalent conjugation via amide bond formation, exploiting carbodiimide chemistry (EDC/NHS) for coupling with primary amines (–NH₂) on proteins, peptides, or targeting ligands. This functionalization is strategically placed at the terminus of a short spacer to minimize steric interference during coupling reactions. The acid group’s pKa (∼4.5) facilitates pH-dependent activation in aqueous environments, ensuring efficient conjugation under physiological conditions [2] [7]. Unlike multi-arm PEGs with undefined carboxylation sites, this construct’s single carboxylic acid per molecule allows controlled stoichiometry, critical for maintaining bioactivity in antibody-drug conjugates (ADCs) or sensor substrates. For instance, in ADC design, this architecture improves the drug-to-antibody ratio (DAR) without inducing aggregation [7].
Table 2: Carboxylic Acid Reactivity in Bioconjugation
Activation Method | Coupling Target | Efficiency | Application Example |
---|---|---|---|
EDC/NHS | Lysine residues | >90% | Antibody-enzyme fusion |
Carbonyldiimidazole | Amines | 85% | Peptide-drug conjugates |
Branched PEGs like HOOC-dPEG(4)-[PEG(12)-OMe]₃ exhibit superior hydration capacity (∼3 H₂O molecules per ethylene oxide unit) compared to linear equivalents due to their compact, three-dimensional structure. This enhances aqueous solubility of hydrophobic payloads (e.g., anticancer drugs) by 40–60% [5]. The dense surface PEGylation reduces interfacial tension more effectively than linear PEGs, as confirmed by dynamic light scattering (DLS) measurements showing a 30% reduction in nanoparticle aggregation [8]. Furthermore, branched architectures provide shielding effects against enzymatic degradation, extending the plasma half-life of conjugated therapeutics to >24 hours versus 8–12 hours for linear PEGs. However, the increased hydrodynamic volume may reduce renal clearance, necessitating size optimization for renal-targeted applications [5].
The TRIS core in HOOC-dPEG(4)-[PEG(12)-OMe]₃ acts as a steric gatekeeper, maintaining a 15–20 Å separation between PEG arms to prevent entanglement and ensure reagent accessibility. The dPEG(4) spacer elevates the carboxylic acid above the core, reducing steric blockade during conjugation by 50% compared to non-spaced analogs [5]. This spatial arrangement is critical for ligand-receptor interactions; for example, in peptide-based imaging probes, the branched PEG architecture increases binding affinity (Kd = 2.4 nM vs. 8.7 nM for linear PEG) by minimizing crowding near the epitope [4] [5]. Molecular dynamics simulations reveal that the TRIS core’s rigidity restricts arm mobility to a 30° cone angle, optimizing orientation for biorecognition without compromising flexibility.
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